Bianthrone
Overview
Description
Bianthrone is an organic compound belonging to the class of anthraquinones. It is known for its unique structural properties, which include the ability to exist in different conformations. This compound is yellow in its solid state and exhibits thermochromic behavior, changing color when melted .
Mechanism of Action
Target of Action
Bianthrone, like other anthraquinones, is believed to interact with multiple molecular targets. Anthraquinones are known to interact with various targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .
Mode of Action
It is known that this compound exists in the form of two non-planar isomers . Experimental studies of single-molecule junctions with this compound reveal persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .
Biochemical Pathways
Anthraquinones are believed to ameliorate insulin resistance through diverse pathways, encompassing activation of the AMP-activated protein kinase (AMPK) signaling pathway, restoration of insulin signal transduction, attenuation of inflammatory pathways, and modulation of gut microbiota . .
Pharmacokinetics
It is known that the pharmacokinetic properties of a drug molecule play a crucial role in its bioavailability . The ADME properties of a drug molecule can be influenced by various factors such as its chemical structure, the route of administration, and the patient’s physiological condition .
Result of Action
It is known that this compound can cause persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .
Action Environment
It is known that environmental factors can significantly influence the action, efficacy, and stability of drug molecules . For example, the conformation of a molecule can be distorted by its environment, which can affect its interaction with its targets .
Biochemical Analysis
Biochemical Properties
Bianthrone plays a crucial role in biochemical reactions, particularly in redox processes. It undergoes a conformational change from a puckered form to a twisted form when undergoing a two-electron transfer in solution . This conformational change is described as an ECE (Electrochemical-Chemical-Electrochemical) mechanism . This compound interacts with various enzymes and proteins, facilitating electron transfer processes essential for bioenergetics.
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer processes, impacting cellular bioenergetics. This compound’s interactions with enzymes and proteins involved in these processes can lead to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its redox properties and conformational changes. This compound undergoes a two-electron, two-proton transfer, which is essential for its role in electron transfer processes . The compound’s ability to undergo conformational changes from a puckered to a twisted form during electron transfer is a key aspect of its mechanism of action . These conformational changes facilitate its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form self-assembled monolayers on electrode surfaces, and its electrochemical properties suggest that it undergoes a two-electron, two-proton transfer . Over time, the surface coverage of this compound on electrodes can lead to intermolecular interactions, affecting its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, this compound can facilitate electron transfer processes without causing significant adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and metabolism . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to electron transfer and redox processes. The compound interacts with enzymes and cofactors that facilitate these processes, impacting metabolic flux and metabolite levels . This compound’s redox properties enable it to participate in bioenergetic processes, making it a valuable model for studying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . This compound’s ability to form self-assembled monolayers on electrode surfaces suggests that it can be effectively transported and distributed within biological systems .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to undergo conformational changes and participate in electron transfer processes impacts its activity and function within these compartments
Preparation Methods
Bianthrone can be synthesized through several methods. One common synthetic route involves the irradiation of a solution of anthrone and molecular bromine in dichloromethane or benzene, leading to the formation of this compound . Another method involves the treatment of anthrone with molecular iodine and diazabicyclo[5.4.0]undecene in dichloromethane at room temperature . These methods are efficient and provide high yields of this compound.
Chemical Reactions Analysis
Bianthrone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form dihydroanthracene derivatives.
Isomerization: This compound exists in equilibrium between folded and twisted conformers, influenced by solvent viscosity.
Photochemical Reactions: This compound undergoes irreversible photochemical reactions, forming cyclic photoisomers in different solvents.
Common reagents used in these reactions include oxidizing agents like bromine and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Bianthrone has several scientific research applications:
Molecular Electronics: Its redox properties make it suitable for use in molecular electronics and sensors.
Thermochromic Materials: This compound’s ability to change color with temperature makes it useful in the development of thermochromic materials.
Conductance Switching: This compound exhibits conductance switching behavior, which is valuable in the study of single-molecule junctions and molecular switches.
Comparison with Similar Compounds
Bianthrone is similar to other anthraquinone derivatives, such as:
4,11-Bisanthenequinone: This compound is synthesized from anthrone and exhibits similar redox properties.
Diphenoquinones Fused with Thiophene Rings: These compounds have a twisted conformer and exhibit n-type semiconductor properties.
This compound’s uniqueness lies in its thermochromic behavior and its ability to exist in different conformations, which are not commonly observed in other anthraquinone derivatives.
Properties
IUPAC Name |
10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRRGKWPEVFJSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059994 | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
434-85-5 | |
Record name | Bianthrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bianthrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydrodianthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BIANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bianthrone?
A1: this compound has a molecular formula of C28H16O2 and a molecular weight of 384.43 g/mol.
Q2: What are the key structural features of this compound?
A2: this compound comprises two anthrone units linked by a central carbon-carbon double bond. This structure allows for conformational flexibility, leading to the existence of two main isomers: a folded (A) form and a twisted (B) form. []
Q3: How do the folded (A) and twisted (B) forms of this compound differ?
A3: The A form is the more stable conformer under standard conditions, characterized by a puckered geometry with the anthrone moieties folded inwards. In contrast, the B form adopts a twisted conformation with a higher energy barrier for interconversion. This twisted structure results in a red-shifted absorption spectrum compared to the yellow A form. [, , , ]
Q4: What spectroscopic techniques are commonly used to characterize this compound?
A4: Spectroscopic methods such as UV-Vis, NMR, Raman, and electron paramagnetic resonance (EPR) spectroscopy are frequently employed to characterize this compound. UV-Vis spectroscopy reveals characteristic absorption bands for the A and B forms, while NMR provides insights into the structural features and dynamics of the molecule. Raman spectroscopy can elucidate structural changes upon electrochemical reduction, and EPR helps investigate the paramagnetic properties of this compound radicals. [, , , , , , ]
Q5: What is the significance of this compound's photochromic properties?
A5: this compound exhibits photochromism, meaning it undergoes a reversible color change upon exposure to light. This property makes it a promising candidate for applications in molecular switches, optical data storage, and sensors. [, ]
Q6: How does this compound behave in Langmuir-Blodgett (LB) films?
A6: Studies on Langmuir-Blodgett (LB) films of donor-substituted this compound derivatives revealed that these molecules form stable monolayers at the air-water interface. The fluorescence and molecular charge transfer characteristics observed in solution are preserved in the LB films. []
Q7: Can this compound undergo conformational changes when immobilized on electrode surfaces?
A7: While this compound exhibits conformational changes in solution upon electrochemical reduction, studies on monolayers immobilized on mercury and glassy carbon electrodes suggest that significant structural rearrangements associated with A to B form conversion might not occur in these systems. []
Q8: How does pressure affect the crystal structure of this compound?
A8: Applying hydrostatic pressure to this compound crystals induces a color change from yellow to red, primarily at the crystal surface. This transformation is linked to the formation of a high-pressure polymorph characterized by a twisted this compound conformation with planar tricyclic fragments. []
Q9: How does this compound behave under reductive conditions?
A9: Electrochemical and pulse radiolysis studies demonstrate that this compound undergoes a two-electron, two-proton reduction process. This reduction initially generates the radical anion of the A form (A•-), which then undergoes a conformational change to the radical anion of the B form (B•-). [, , ]
Q10: What is the reactivity of the this compound radical anion (B•-) towards oxygen?
A10: Computational and experimental evidence suggests that the B•- radical anion exhibits unusual stability towards oxidation by molecular oxygen, setting it apart from other semiquinone radical anions. []
Q11: What are the products formed upon irreversible photolysis of this compound?
A11: Irreversible photolysis of this compound in various solvents primarily yields a 4a,4b-dihydrophenanthrene-type cyclic photoisomer known as the C isomer. This C isomer can undergo further solvent-dependent reactions, such as the formation of dihydrohelianthrone in protic solvents. []
Q12: Do this compound derivatives exhibit any noteworthy biological activities?
A12: Certain this compound derivatives, like those isolated from Psorospermum species and fungal sources, have shown promising antimicrobial and antifungal activities. These findings highlight the potential of this compound-based compounds in developing new therapeutic agents. [, , ]
Q13: Have any this compound derivatives demonstrated antidiabetic potential?
A13: Research on Polygonum cuspidatum root extract, which contains this compound derivatives like (trans)-emodin-physcion this compound and (cis)-emodin-physcion this compound, has revealed potent inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). These enzymes play crucial roles in regulating blood glucose levels, suggesting potential antidiabetic properties of these this compound derivatives. []
Q14: How does computational chemistry contribute to understanding this compound's properties?
A14: Density functional theory (DFT) calculations have been instrumental in elucidating the structural features, conformational preferences, and electronic properties of this compound and its derivatives. These calculations provide valuable insights into the factors governing its reactivity and stability. [, ]
Q15: What is the impact of substituents on the conformational equilibrium of this compound?
A15: Introducing specific substituents onto the this compound scaffold can significantly influence the equilibrium between the folded and twisted forms. For instance, incorporating methoxy groups at the 3,3',6,6'-positions stabilizes the twisted conformation, leading to a bistable system where both forms coexist in solution. [, ]
Q16: How does alkyl chain length affect the solid-state thermochromism of this compound derivatives?
A16: Studies on alkoxy-substituted bianthrones revealed that the length of the alkyl chain plays a crucial role in determining the preferred conformation in the solid state. Longer alkyl chains promote the aggregation of the twisted conformer, resulting in a tunable solid-state thermochromism with potential applications in temperature-sensitive materials. []
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